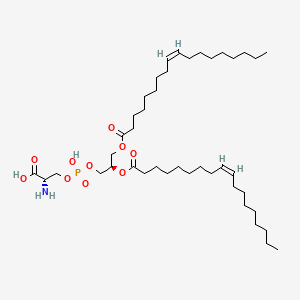

Dioleoyl phosphatidylserine

Vue d'ensemble

Description

Dioleoyl phosphatidylserine is a phospholipid compound that plays a crucial role in cellular functions. It is composed of two oleic acid chains attached to a glycerol backbone, which is further linked to a serine molecule via a phosphate group. This compound is predominantly found in the inner leaflet of the plasma membrane in eukaryotic cells and is involved in various cellular processes, including apoptosis, blood clotting, and cell signaling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dioleoyl phosphatidylserine typically involves a multistep process. One common method includes the reaction of dioleoyl glycerol with serine in the presence of a phosphorodiamidite reagent. This reaction is followed by in situ oxidation to form the phosphatidylserine compound . The reaction conditions often require anhydrous solvents and a controlled atmosphere to prevent oxidation and hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic methods, where phospholipase D catalyzes the transphosphatidylation of phosphatidylcholine with serine. This method is advantageous due to its specificity and mild reaction conditions, which help in obtaining high yields of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Dioleoyl phosphatidylserine undergoes various chemical reactions, including:

Oxidation: The oleic acid chains can be oxidized under certain conditions, leading to the formation of hydroperoxides and other oxidative products.

Reduction: Reduction reactions can target the phosphate group or the oleic acid chains, depending on the reagents used.

Substitution: The serine moiety can be substituted with other amino acids or functional groups through transphosphatidylation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Enzymatic reagents like phospholipase D are commonly used for transphosphatidylation reactions.

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced phosphatidylserine, and substituted phosphatidylserine compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Cancer Therapy

Targeting Cancer Cells

Dioleoyl phosphatidylserine is increasingly recognized for its role in cancer therapy. Its externalization on the surface of cancer cells makes it an attractive target for therapeutic interventions. Recent studies have demonstrated that DOPS can be utilized in targeted drug delivery systems, enhancing the efficacy of anticancer agents. For instance, phosphatidylserine-targeting antibodies can selectively bind to cancer cells, triggering cytotoxic responses while sparing healthy cells .

Immunotherapy and Biomarkers

DOPS is being explored as a biomarker for cancer imaging and therapy. Its presence on tumor cells facilitates the development of non-invasive imaging technologies, which can aid in diagnosing and evaluating treatment efficacy . Additionally, DOPS has been implicated in enhancing the effectiveness of immunotherapies by modulating T cell responses within the tumor microenvironment .

Biophysical Studies

Membrane Dynamics

Research has shown that this compound plays a critical role in membrane dynamics and lipid interactions. It affects the curvature and bending properties of lipid bilayers, which are crucial for various cellular processes such as fusion and endocytosis . Studies utilizing x-ray diffraction have quantified its spontaneous curvature and bending modulus, revealing insights into how DOPS influences membrane stability under different conditions .

Cholesterol Retention

DOPS has been identified as essential for retaining cholesterol within the inner leaflet of the plasma membrane. This interaction is vital for maintaining membrane integrity and function, indicating that DOPS could be pivotal in studying lipid bilayer dynamics and cholesterol homeostasis .

Anticoagulant Properties

This compound exhibits potent anticoagulant activities comparable to natural phosphatidylserine. It has been shown to influence clotting mechanisms effectively, providing a basis for its potential use in developing anticoagulant therapies . This property highlights its versatility beyond oncology applications.

Case Studies

Mécanisme D'action

Dioleoyl phosphatidylserine exerts its effects primarily through its interaction with cellular membranes. It is involved in the externalization of phosphatidylserine during apoptosis, which serves as a signal for phagocytic cells to engulf and remove apoptotic cells. Additionally, it plays a role in blood clotting by providing a surface for the assembly of clotting factors . The molecular targets include various membrane proteins and receptors that recognize phosphatidylserine, triggering downstream signaling pathways involved in cell death and immune responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phosphatidylcholine: Similar in structure but contains choline instead of serine.

Phosphatidylethanolamine: Contains ethanolamine instead of serine.

Phosphatidylinositol: Contains inositol instead of serine.

Uniqueness

Dioleoyl phosphatidylserine is unique due to its specific role in apoptosis and blood clotting. Unlike phosphatidylcholine and phosphatidylethanolamine, which are more abundant in cellular membranes, this compound is specifically involved in signaling pathways related to cell death and immune responses . Its ability to externalize during apoptosis and interact with specific receptors makes it a valuable compound in both research and therapeutic applications .

Activité Biologique

Dioleoyl phosphatidylserine (DOPS) is a phospholipid that plays a crucial role in cellular functions, particularly in membrane dynamics, cell signaling, and apoptosis. This article explores the biological activity of DOPS, highlighting its mechanisms of action, physiological roles, and implications in various diseases.

Chemical Structure and Properties

DOPS is characterized by its unique chemical structure:

- Chemical Formula : C42H78NO10P

- Structure : It consists of two oleoyl chains attached to a glycerol backbone with a phosphate group linked to serine. This configuration contributes to its amphipathic nature, allowing it to integrate into biological membranes effectively .

Membrane Dynamics

DOPS is primarily located in the inner leaflet of the plasma membrane and is crucial for maintaining membrane integrity and fluidity. It interacts with various proteins and lipids, influencing cellular processes such as:

- Endocytosis : DOPS facilitates the internalization of membrane proteins and lipids.

- Efferocytosis : It plays a significant role in the clearance of apoptotic cells by macrophages. The exposure of DOPS on the surface of dying cells signals phagocytes to engulf them, preventing inflammation .

Role in Apoptosis

DOPS is involved in the apoptotic process where it translocates from the inner to the outer leaflet of the plasma membrane. This exposure serves as a signal for phagocytosis:

- Apoptotic Cell Clearance : Studies have shown that DOPS enhances the binding of phagocytes to apoptotic cells, promoting efferocytosis. For instance, in mouse models with defective efferocytosis receptors, increased accumulation of apoptotic cells was observed, highlighting the importance of DOPS in this process .

Immune Response

DOPS is implicated in modulating immune responses. Its presence on extracellular vesicles (EVs) has been shown to inhibit viral infections by competing with viral particles for cell attachment. This mechanism underscores its potential as a therapeutic target in viral diseases .

Neurological Functions

Research indicates that DOPS may influence neuronal signaling and synaptic plasticity. Its role in modulating neurotransmitter release and receptor activity suggests potential applications in neurodegenerative diseases .

Efferocytosis and Atherosclerosis

A study involving Mertk(KD);Apoe(-/-) mice demonstrated that mutations affecting efferocytosis receptors led to increased apoptotic cell accumulation within plaques, contributing to atherosclerosis progression. The presence of DOPS on apoptotic cells was essential for effective clearance by macrophages .

Antiviral Activity

In recent experiments, DOPS-rich EVs were shown to prevent Zika virus infection by inhibiting viral entry through competitive binding mechanisms. This highlights the potential use of DOPS in developing antiviral therapies .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Efferocytosis | Promotes engulfment of apoptotic cells | Reduces inflammation; prevents necrosis |

| Viral Inhibition | Competes with viruses for cell attachment | Potential antiviral therapy |

| Neuronal Signaling | Modulates neurotransmitter release | Implications for neurodegenerative diseases |

Propriétés

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBFLCSPLLEDEM-JIDRGYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311823 | |

| Record name | Dioleoylphosphatidylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PS(18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70614-14-1 | |

| Record name | Dioleoylphosphatidylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70614-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoylphosphatidylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070614141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioleoylphosphatidylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ401H4834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.